2-(4-Chloro-2-methylphenoxy)-5,6-dihydro-4H-1,3-thiazin-4-one
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-5,6-dihydro-4H-1,3-thiazin-4-one is a synthetic organic compound that belongs to the class of thiazine derivatives. This compound is characterized by the presence of a thiazine ring fused with a phenoxy group, which imparts unique chemical and physical properties. It is primarily used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenoxy)-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the reaction of 4-chloro-2-methylphenol with a thiazine precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the thiazine ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their cyclization to form the final product. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-2-methylphenoxy)-5,6-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-5,6-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
4-Chloro-2-methylphenoxy)propanoic acid: Another herbicide with comparable chemical properties.
Uniqueness: 2-(4-Chloro-2-methylphenoxy)-5,6-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of the thiazine ring, which imparts distinct chemical reactivity and potential biological activities not observed in its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113213-02-8 |
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Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-5,6-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-6-8(12)2-3-9(7)15-11-13-10(14)4-5-16-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
ISOSRXOVCOVUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=O)CCS2 |
Origin of Product |
United States |
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